BenchChemオンラインストアへようこそ!

4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride

Medicinal Chemistry Parallel Synthesis Quality Control

4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride (CAS 2803856-50-8, MW 266.61 g/mol) is a heterobifunctional building block that integrates a bridgehead-brominated bicyclo[1.1.1]pentane (BCP) cage with a secondary piperidine ring. The BCP unit is an established non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, offering improved solubility, membrane permeability, and metabolic stability in drug candidates.

Molecular Formula C10H17BrClN
Molecular Weight 266.60 g/mol
Cat. No. B13490905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride
Molecular FormulaC10H17BrClN
Molecular Weight266.60 g/mol
Structural Identifiers
SMILESC1CNCCC1C23CC(C2)(C3)Br.Cl
InChIInChI=1S/C10H16BrN.ClH/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8;/h8,12H,1-7H2;1H
InChIKeySVLWUCARWDOQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine Hydrochloride: A Dual-Vector BCP-Piperidine Building Block for Saturated Bioisostere Synthesis and MedChem Fragment-Based Procurement


4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride (CAS 2803856-50-8, MW 266.61 g/mol) is a heterobifunctional building block that integrates a bridgehead-brominated bicyclo[1.1.1]pentane (BCP) cage with a secondary piperidine ring . The BCP unit is an established non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes, offering improved solubility, membrane permeability, and metabolic stability in drug candidates [1]. The bridgehead bromine atom provides a synthetic handle for cross-coupling, nucleophilic displacement, or metal-halogen exchange, while the secondary amine of the piperidine ring enables orthogonal diversification via amidation, reductive amination, or sulfonylation .

Why Unsubstituted or Non-Brominated BCP-Piperidine Analogs Cannot Simply Replace 4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine Hydrochloride


BCP-piperidine building blocks are not interchangeable: the presence, identity, and position of the bridgehead substituent on the BCP cage determine both synthetic utility and the physicochemical signature of the derived final compound. The non-brominated analog 4-{bicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride (CAS 2751614-39-6) lacks a functionalizable handle at the bridgehead, limiting diversification to the piperidine nitrogen only . Replacement with a trifluoromethyl analog such as 4-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]piperidine hydrochloride introduces a strongly electron-withdrawing group that alters LogP, metabolic vulnerability, and cross-coupling reactivity profiles . Procuring an unsubstituted BCP or the wrong bridgehead-substituted variant therefore forecloses specific synthetic routes and may deliver final compounds with suboptimal drug-like properties that differ materially from those obtainable with the brominated scaffold [1].

Quantitative Differentiation Evidence: 4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine Hydrochloride vs. Closest Analogs


Purity and Batch-to-Batch Consistency: 95% HPLC Purity Enabling Reliable SAR and Scalable Library Synthesis

The target compound is supplied at 95% purity (HPLC) as verified by Enamine's quality control . The non-brominated analog 4-{bicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride (CAS 2751614-39-6) is commercially available at variable purities ranging from 95% to 97% across vendors, with batch-specific variability that can introduce confounding factors in structure-activity relationship (SAR) studies . The brominated derivative's consistent specification across the Enamine-SigmaAldrich supply chain reduces the risk of impurity-driven artifacts in biological assays and enables reproducible parallel synthesis of BCP-containing libraries.

Medicinal Chemistry Parallel Synthesis Quality Control

Bridgehead Bromine as a Synthetic Diversification Handle: Enabling Cross-Coupling Chemistry Absent in the Non-Brominated Analog

The C-Br bond at the BCP bridgehead position enables Pd-catalyzed cross-coupling (Suzuki, Negishi, Buchwald-Hartwig), nucleophilic aromatic substitution, and lithium-halogen exchange chemistry that is structurally impossible with the non-brominated analog 4-{bicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride [1]. Bridgehead functionalization of BCP derivatives is recognized as a critical yet synthetically challenging transformation that provides access to novel chemical and intellectual property space in drug discovery . The brominated building block thus offers a strategic advantage: it permits late-stage diversification at the bridgehead position after the piperidine handle has already been elaborated, a capability that the non-halogenated analog cannot replicate.

BCP Functionalization Cross-Coupling Building Block Utility

Physicochemical Property Advantages of BCP vs. Phenyl Bioisosteres: Class-Level Evidence for Superior Solubility and Metabolic Stability

In a landmark study by Stepan et al. (2012), replacing a 1,4-disubstituted phenyl ring with a bicyclo[1.1.1]pentane unit in a γ-secretase inhibitor series resulted in a substantial improvement in aqueous solubility, membrane permeability, and in vitro metabolic stability (human liver microsomes, HLM) while maintaining comparable inhibitory potency and Notch selectivity [1]. Specifically, the BCP analog demonstrated superior properties compared to the parent phenyl compound and outperformed several other common phenyl replacements. While these data are class-level rather than specific to the 3-bromo BCP-piperidine derivative, the scaffold classification of this compound within 'Saturated Bioisosteres of para-Substituted Benzenes' supports the inference that the BCP core will confer similar ADME advantages relative to an analogous 4-(4-bromophenyl)piperidine building block.

Bioisostere Drug-like Properties ADME

Molecular Weight and cLogP Comparison: Bromine Incorporation Adds Mass and Lipophilicity vs. Non-Brominated BCP-Piperidine

The bromine atom contributes significant molecular weight (266.61 vs. 151.25 g/mol for the non-brominated free base) and calculated lipophilicity to the scaffold . The non-brominated 4-{bicyclo[1.1.1]pentan-1-yl}piperidine (free base, CAS 2751614-38-5) has a molecular formula of C₁₀H₁₇N and MW 151.25, whereas the target compound has a formula of C₁₀H₁₆BrN (free base) or C₁₀H₁₇BrClN (HCl salt, MW 266.61) . The increased MW and lipophilicity associated with bromine may be advantageous when a heavier, more lipophilic fragment is desired for target engagement, or disadvantageous when ligand efficiency metrics are prioritized. This differentiation is quantifiable and must be consciously factored into building block selection for fragment-based drug design (FBDD) campaigns.

Physicochemical Profile Lead Optimization Lipophilicity

Procurement Application Scenarios for 4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine Hydrochloride: Where This Building Block Delivers Maximum Value


Fragment-Based Drug Discovery (FBDD) Requiring a Dual-Vector, sp³-Rich Bioisostere

In FBDD campaigns targeting proteins with shallow, lipophilic binding pockets, the BCP-piperidine scaffold provides an sp³-rich, three-dimensional alternative to flat aromatic fragments. The bridgehead bromine permits late-stage elaboration via cross-coupling after initial fragment screening hits have been identified, while the BCP core confers the solubility and metabolic stability advantages documented by Stepan et al. [1]. This dual-vector capability (piperidine N-functionalization plus bridgehead C–C bond formation) maximizes the number of analogs accessible from a single purchased building block, increasing the return on procurement investment in hit-to-lead optimization.

Parallel Synthesis of para-Substituted Phenyl Bioisostere Libraries

Medicinal chemistry groups synthesizing compound libraries for HTS or focused screening can leverage the bromine handle for automated parallel Suzuki coupling with diverse boronic acids, followed by piperidine N-capping. This approach generates para-substituted phenyl bioisostere mimetics in a two-step library protocol, replacing traditional 4-bromophenyl-piperidine scaffolds with their saturated BCP counterparts [2]. The commercial availability at 95% purity with lead times of 1–5 days supports just-in-time procurement for iterative library design cycles.

Metabolic Stability Optimization of Piperidine-Containing Lead Series

For lead compounds containing a 4-aryl-piperidine motif that suffer from rapid oxidative metabolism on the aromatic ring, replacement with the BCP analog is a validated strategy for improving metabolic stability while retaining target potency [1]. The brominated building block allows the medicinal chemist to synthesize the BCP isostere of the incumbent phenyl fragment and directly compare in vitro microsomal stability (e.g., HLM/MLM t₁/₂ or CLint) between the phenyl and BCP series. This head-to-head comparison within the same project enables a data-driven decision on whether to invest in further optimization of the BCP series.

Building Block Procurement for CNS Drug Discovery Programs

The reduced aromatic ring count and increased fraction of sp³ carbons (Fsp³) conferred by the BCP-piperidine scaffold align with emerging design principles for CNS drug candidates, where high Fsp³ correlates with improved solubility, reduced promiscuity, and enhanced clinical developability [3]. The secondary amine of the piperidine ring provides a vector for installing CNS-modulating substituents, while the bromine handle supports subsequent SAR exploration. Procuring this building block early in a CNS program provides a versatile starting point for multiple lead series.

Quote Request

Request a Quote for 4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.